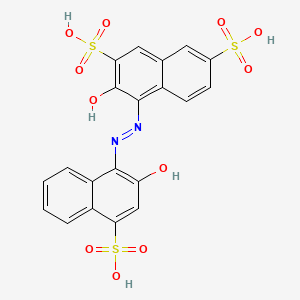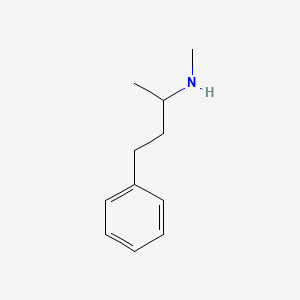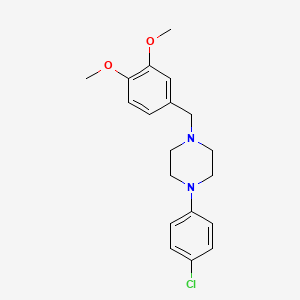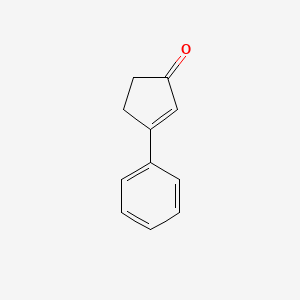
3-Phenyl-2-cyclopenten-1-one
Vue d'ensemble
Description
3-Phenyl-2-cyclopenten-1-one, also known as 3-phenylcyclopent-2-en-1-one, is a chemical compound with the molecular formula C11H10O . It has a molecular weight of 158.2 . The compound is a solid in its physical form .
Molecular Structure Analysis
The molecular structure of 3-Phenyl-2-cyclopenten-1-one consists of a cyclopentenone ring attached to a phenyl group . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis
As an enone, 3-Phenyl-2-cyclopenten-1-one is expected to undergo the typical reactions of α-β unsaturated ketones, including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction . It can also function as an excellent dienophile in the Diels–Alder reaction .Physical And Chemical Properties Analysis
3-Phenyl-2-cyclopenten-1-one is a solid in its physical form . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Organic Synthesis: Building Blocks for Complex Molecules
3-phenylcyclopent-2-en-1-one: serves as a versatile intermediate in organic synthesis. Its conjugated enone system is reactive towards nucleophiles in addition reactions, such as the Michael reaction, which can be utilized to construct complex molecular architectures . This compound’s ability to undergo cycloadditions, like the Diels-Alder reaction, makes it a valuable component for synthesizing polycyclic structures that are prevalent in natural products and pharmaceuticals .
Catalysis: Ligand for Transition Metal Complexes
In the realm of catalysis, 3-phenylcyclopent-2-en-1-one derivatives have been used to create metallocene complexes. These complexes often exhibit high chemical inertness and stability, making them popular catalysts for a variety of organic transformations . The ligands derived from this compound can influence the regio- and stereoselectivity of catalytic processes, which is crucial for the development of new synthetic methodologies.
Photophysics: Study of Excited States
This compound’s photophysical properties are of interest in the study of excited states. Laser flash photolysis of 3-phenylcyclopent-2-en-1-one has revealed insights into the absorption spectrum and reactivity of its triplet excited state . Such studies are fundamental for understanding the behavior of organic molecules under light exposure and can lead to applications in photodynamic therapy and solar energy conversion.
Safety and Hazards
Propriétés
IUPAC Name |
3-phenylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTNKICWCQWOBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063193 | |
| Record name | 2-Cyclopenten-1-one, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2-cyclopenten-1-one | |
CAS RN |
3810-26-2 | |
| Record name | 3-Phenyl-2-cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3810-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-2-cyclopentenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenyl-2-cyclopenten-1-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyclopenten-1-one, 3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Cyclopenten-1-one, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylcyclopent-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYL-2-CYCLOPENTENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T9VKR9HHL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary photochemical reaction observed in 3-phenylcyclopent-2-enone?
A: 3-Phenylcyclopent-2-enone undergoes photochemical [2+2] cycloaddition reactions. This was observed in several studies where irradiation led to the formation of cyclobutane dimers [, ] and other cycloaddition products when specific substituents were present [, ].
Q2: How does the presence of a phenyl group at the 3-position influence the photochemical behavior of cyclopent-2-enone?
A: The phenyl group at the 3-position significantly extends the lifetime of the triplet excited state in 3-phenylcyclopent-2-enone compared to unsubstituted cyclopentenones. This longer lifetime allows for more efficient bimolecular reactions, including quenching by oxygen, alkenes, and the ground state molecule [, ].
Q3: What factors influence the regioselectivity of photochemical [2+2] cycloaddition in substituted 3-phenylcyclopent-2-enones?
A: Research indicates that the length of the side chain at the 5-position of 3-phenylcyclopent-2-enone plays a crucial role in determining the regioselectivity of the [2+2] cycloaddition. For instance, 5-(but-3-enyl)-3-phenylcyclopent-2-enone yields two regioisomeric cycloadducts, while the 5-(pent-4-enyl) derivative yields only one major product [].
Q4: Can the photochemical [2+2] cycloaddition products of 3-phenylcyclopent-2-enone revert to the starting material?
A: Yes, the [2+2] cycloaddition products formed upon irradiation of certain 5-arylmethyl substituted 3-phenylcyclopent-2-enones can revert back to the starting enones. This reversion can be triggered by acid treatment, pyrolysis, or further photolysis, indicating the existence of a photostationary state [, ].
Q5: How does the nature of the aryl group in 5-arylmethyl-3-phenylcyclopent-2-enones influence their photophysical properties?
A: Studies comparing 3-phenyl-5-[2-(1-naphthyl)ethyl]cyclopent-2-enone and 5-[2-(1-naphthyl)methyl]-3-phenylcyclopent-2-enone to their constituent chromophores revealed that the presence of the naphthyl group introduces additional photophysical processes. These include longer-lived emissions in low-temperature glasses, attributed to naphthalene-localized triplet excited states, and rapid equilibration between enone- and naphthalene-localized states in solution [].
Q6: Are there any synthetic applications of the reactions involving 3-phenylcyclopent-2-enone?
A: Yes, 2,5-dimethyl-3-phenyl-2-cyclopenten-1-one can be synthesized through a condensation reaction between α-morpholinostyrene and 2,4-dibromo-3-pentanone []. This highlights the potential of 3-phenylcyclopent-2-enone derivatives as building blocks in organic synthesis.
Q7: What is the significance of studying the phosphorescence of 3-phenylcyclopent-2-enone?
A: Phosphorescence studies provide valuable insights into the triplet excited state properties of 3-phenylcyclopent-2-enone. These properties are crucial for understanding its photochemical reactivity and potential applications in areas like photocatalysis and materials science [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


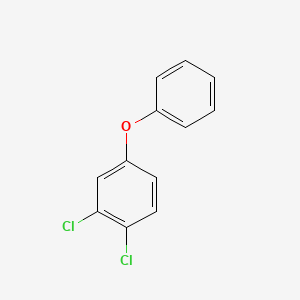
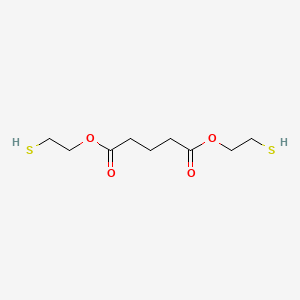
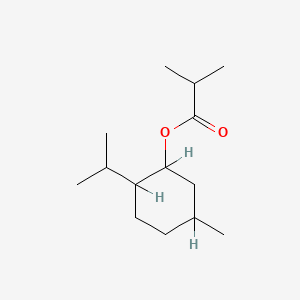


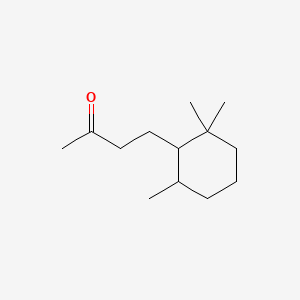
![Methyl 2-[(2,4-dimethylcyclohex-3-en-1-ylidene)methylamino]benzoate](/img/structure/B1617586.png)

![3-{[3-(Dimethylamino)propyl]amino}propanenitrile](/img/structure/B1617588.png)
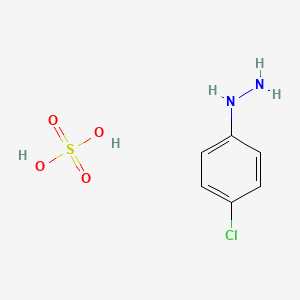
![Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy-](/img/structure/B1617591.png)
